4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiophene intermediates, followed by their coupling with a benzene sulfonamide derivative. Key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiophene Ring: Thiophene derivatives are often synthesized via the Paal-Knorr synthesis or other cyclization methods.
Coupling Reactions: The final step involves coupling the oxazole and thiophene intermediates with the benzene sulfonamide derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the oxazole and thiophene rings may participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-1,3-oxazol-4-yl)aniline
- (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
- 3-methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridine-2-amine
Uniqueness
4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-14-23-19(12-26-14)15-4-6-18(7-5-15)28(24,25)22-11-16-3-2-9-21-20(16)17-8-10-27-13-17/h2-10,12-13,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLNRYMEZMZABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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